molecular formula C4H11NO2 B13538650 (3S)-4-aminobutane-1,3-diol

(3S)-4-aminobutane-1,3-diol

Cat. No.: B13538650
M. Wt: 105.14 g/mol
InChI Key: AZWLGPJBVAQRHW-BYPYZUCNSA-N
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Description

(3S)-4-aminobutane-1,3-diol is an organic compound with the molecular formula C4H11NO2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-4-aminobutane-1,3-diol can be achieved through several methods. One common approach involves the reduction of 4-nitrobutane-1,3-diol using hydrogen gas in the presence of a palladium catalyst. This reaction typically occurs under mild conditions, with the nitro group being reduced to an amino group.

Another method involves the use of 4-chlorobutane-1,3-diol as a starting material. This compound can be reacted with ammonia or an amine under basic conditions to replace the chlorine atom with an amino group, yielding this compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, using advanced catalysts and controlled reaction environments to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(3S)-4-aminobutane-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitroso or nitro compound under specific conditions.

    Reduction: Further reduction of the amino group can lead to the formation of primary amines.

    Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are common.

    Substitution: Acid chlorides or anhydrides are often used for esterification, while alkyl halides can be used for etherification.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Primary amines.

    Substitution: Esters or ethers, depending on the reagents used.

Scientific Research Applications

(3S)-4-aminobutane-1,3-diol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound is studied for its role in metabolic pathways and as a potential precursor for biologically active molecules.

    Industry: The compound is used in the production of polymers and other materials with specific functional properties.

Mechanism of Action

The mechanism by which (3S)-4-aminobutane-1,3-diol exerts its effects depends on its specific application. In biochemical contexts, it may act as a substrate or inhibitor for enzymes involved in metabolic pathways. The amino and hydroxyl groups allow it to participate in hydrogen bonding and other interactions with biological molecules, influencing its activity and specificity.

Comparison with Similar Compounds

(3S)-4-aminobutane-1,3-diol can be compared with other similar compounds, such as:

    (3R)-4-aminobutane-1,3-diol: The enantiomer of this compound, which has different stereochemistry and potentially different biological activity.

    4-aminobutane-1,2-diol: A structural isomer with the amino group at a different position, leading to different chemical properties and reactivity.

    4-aminobutane-1,3-diol derivatives: Compounds with additional functional groups that modify their chemical and biological properties.

The uniqueness of this compound lies in its specific stereochemistry and the presence of both amino and hydroxyl groups, which confer distinct reactivity and potential for diverse applications.

Properties

Molecular Formula

C4H11NO2

Molecular Weight

105.14 g/mol

IUPAC Name

(3S)-4-aminobutane-1,3-diol

InChI

InChI=1S/C4H11NO2/c5-3-4(7)1-2-6/h4,6-7H,1-3,5H2/t4-/m0/s1

InChI Key

AZWLGPJBVAQRHW-BYPYZUCNSA-N

Isomeric SMILES

C(CO)[C@@H](CN)O

Canonical SMILES

C(CO)C(CN)O

Origin of Product

United States

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